

IUPAC name and synonyms for 9,9-Dimethyl-9,10-dihydroacridine

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Compound of Interest

Compound Name: 9,9-Dimethyl-9,10-dihydroacridine

Cat. No.: B1200822

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An In-depth Technical Guide to **9,9-Dimethyl-9,10-dihydroacridine**

Compound Identification and Nomenclature

This section provides the definitive IUPAC name and a comprehensive list of known synonyms for **9,9-Dimethyl-9,10-dihydroacridine**, a heterocyclic organic compound widely utilized in various research and development sectors.

The standard IUPAC name for the compound is 9,9-dimethyl-10H-acridine or **9,9-dimethyl-9,10-dihydroacridine**.^{[1][2]} It is registered under the CAS Number 6267-02-3.^[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound. These are summarized in the table below for clarity and cross-referencing.

Table 1: Synonyms for 9,9-Dimethyl-9,10-dihydroacridine

9,9-Dimethylacridan[3][4]

9,10-Dihydro-9,9-dimethylacridine[4][5]

Acridan, 9,9-dimethyl-[1][4]

9,9-Dimethylcarbazine[1][3]

Acridine, 9,10-dihydro-9,9-dimethyl-[1][3]

Antioxidant BLE[3]

Rubber Antioxidant BLE[6]

Ai3-00193[3]

Nsc 36671[3]

Physicochemical and Spectroscopic Data

9,9-Dimethyl-9,10-dihydroacridine is typically a colorless to pale yellow or white crystalline solid at room temperature.[3] Its core structure consists of an acridine framework that has been partially hydrogenated, with two methyl groups attached at the 9-position.[3] This structure is foundational for its use as a building block in medicinal chemistry and materials science.[3]

Table 2: Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₅ N[1][2]
Molecular Weight	209.29 g/mol [1]
Appearance	White to Almost white powder to crystal[5]
Melting Point	120 to 128 °C[2][5]
Purity	>95% (Commercially available)[2][5]
Solubility	Soluble in acetone, benzene, chloroform, ethanol; insoluble in water[7]

Table 3: Spectroscopic and Analytical Identifiers

Identifier Type	Value
InChI	InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3[1][2]
InChIKey	JSEQNGYLWKBMJI-UHFFFAOYSA-N[1][2]
SMILES	<chem>CC1(C)C2=CC=CC=C2NC3=CC=CC=C31</chem> [1][2]
Kovats Retention Index	1906 (Standard non-polar)[1]

Synthesis and Experimental Protocols

The synthesis of 9,9-disubstituted 9,10-dihydroacridines has been refined to overcome issues with competing elimination reactions found in earlier acid-catalyzed cyclization methods.[8] An improved, generalizable procedure for N-H or N-alkyl dihydroacridines (DHAs) where both C-9 substituents are identical is detailed below.[8]

Experimental Protocol: Synthesis of 9,9-disubstituted N-H Dihydroacridines[9]

This protocol is adapted from an improved procedure for synthesizing 9,9-diethyl-9,10-dihydroacridine, which is generalizable for other dialkyl substitutions, including dimethyl.[8]

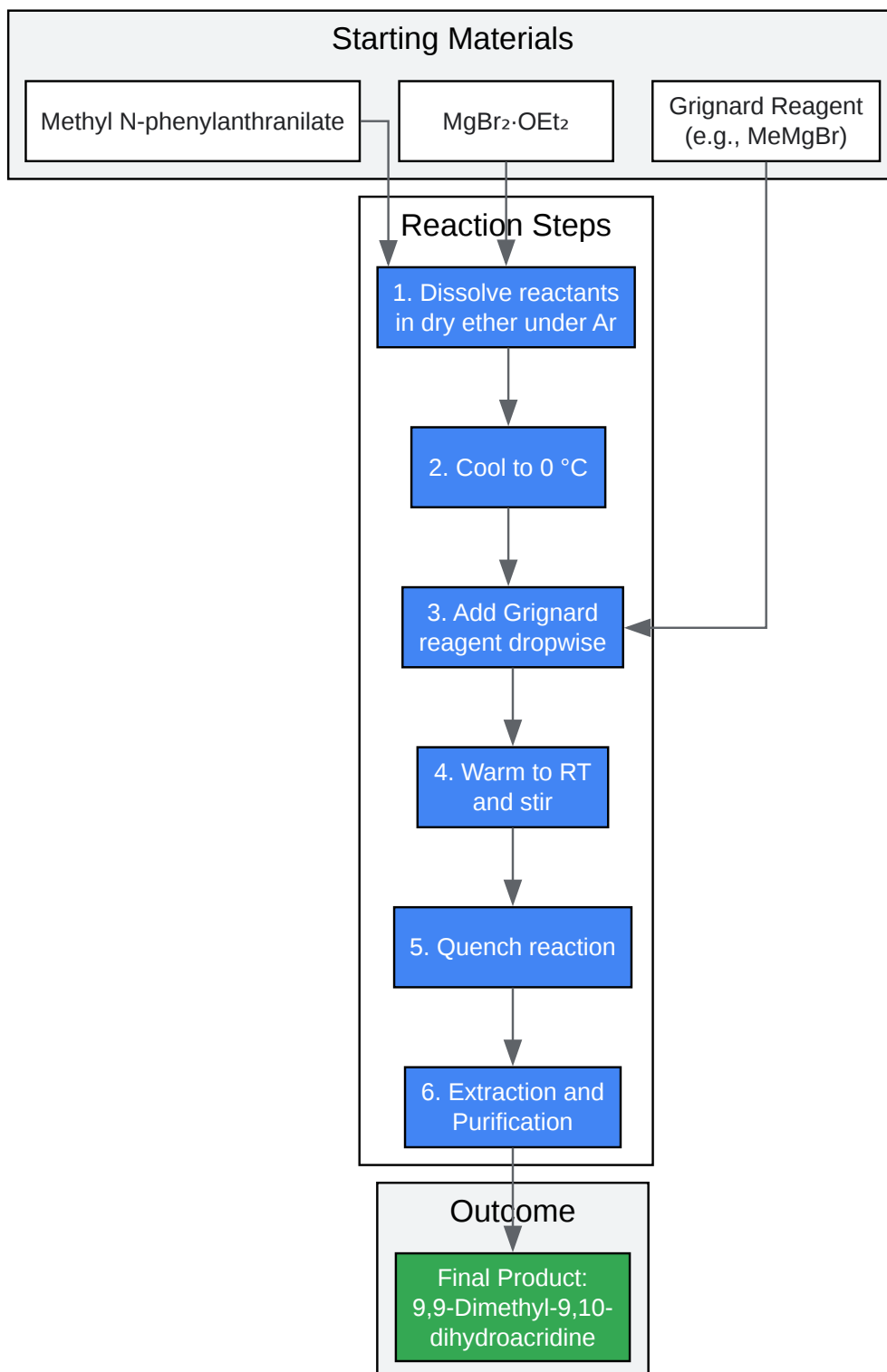
Materials:

- Methyl N-phenylanthranilate
- Magnesium bromide diethyl etherate ($\text{MgBr}_2 \cdot \text{OEt}_2$)
- Grignard reagent (e.g., Methylmagnesium bromide in THF)
- Anhydrous diethyl ether
- Argon atmosphere

Procedure:

- Dissolve Methyl N-phenylanthranilate and magnesium bromide diethyl etherate in anhydrous diethyl ether under an argon atmosphere in a Schlenk flask.
- Cool the mixture to 0 °C using an ice bath.
- Add the Grignard reagent (e.g., a 1.0 M solution of MeMgBr in THF) dropwise to the reaction mixture over approximately 8-10 minutes. The addition of $\text{MgBr}_2 \cdot \text{OEt}_2$ is noted to significantly accelerate the formation of the desired tertiary alcohol intermediate.^[8]
- After the addition is complete, stir the reaction for several more minutes at 0 °C.
- Remove the ice bath and allow the reaction to warm to room temperature while continuing to stir.
- Upon reaction completion (monitored by TLC), quench the reaction carefully with an appropriate aqueous solution (e.g., saturated ammonium chloride).
- Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude product using column chromatography to yield the final 9,9-disubstituted 9,10-dihydroacridine.

Synthesis Workflow for 9,9-Disubstituted Dihydroacridines



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Caption: Generalized workflow for the synthesis of 9,9-disubstituted 9,10-dihydroacridines.[8]

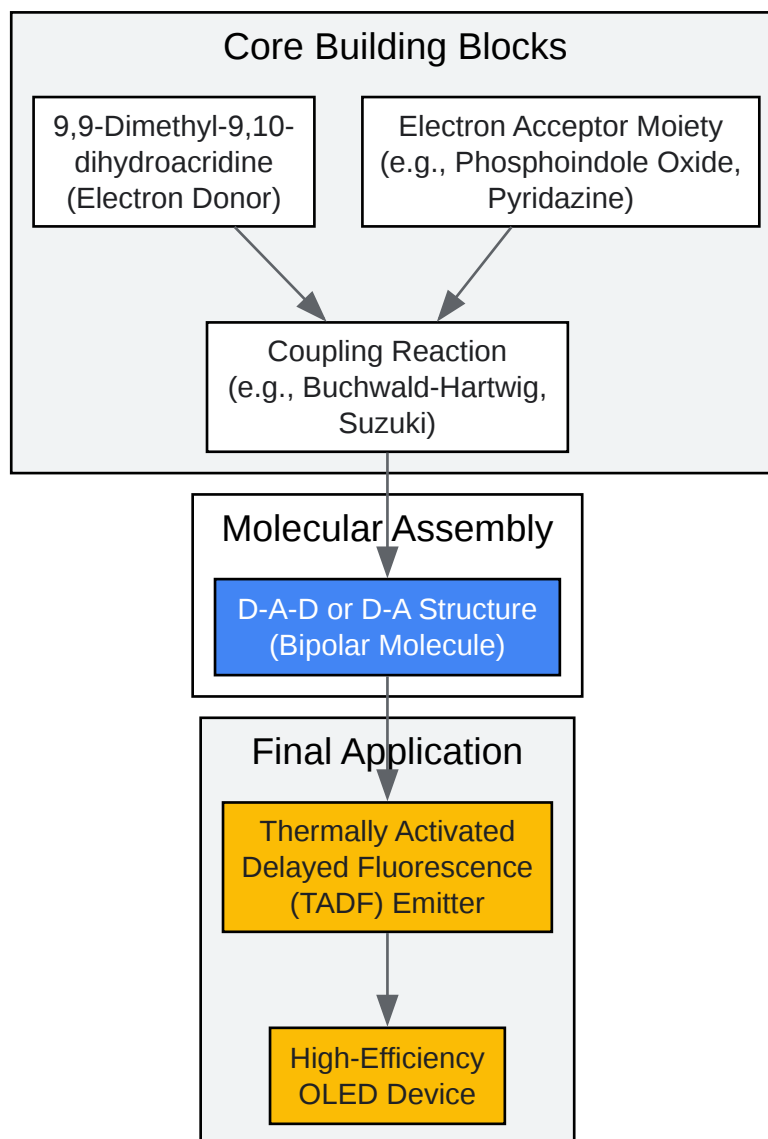
Applications in Research and Drug Development

9,9-Dimethyl-9,10-dihydroacridine and its derivatives are versatile compounds with significant applications in materials science and medicinal chemistry.

Materials Science: OLEDs and TADF Emitters

A primary application of this compound is in the field of organic electronics, specifically in the development of Organic Light-Emitting Diodes (OLEDs).[3] It serves as a crucial donor moiety in constructing bipolar luminescent materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[9][10] By combining the electron-donating **9,9-dimethyl-9,10-dihydroacridine** core with an electron-accepting unit, researchers can create molecules with a small energy gap between their singlet and triplet excited states.[11][12] This property allows for efficient harvesting of triplet excitons, significantly improving the internal quantum efficiency of OLED devices.[10]

Role in TADF Emitter Synthesis



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Caption: Logical flow from **9,9-Dimethyl-9,10-dihydroacridine** to its application in OLEDs.[10]
[12]

Medicinal Chemistry and Drug Development

The acridine scaffold is of significant interest in medicinal chemistry. While research on the parent **9,9-Dimethyl-9,10-dihydroacridine** is focused on its role as a synthetic intermediate, its derivatives have shown notable biological activities. For example, derivatives of the closely

related 9-amino-acridines have been identified to selectively down-regulate the function of regulatory T cells (Tregs) by affecting the FoxP3 transcription factor.[13] This suggests a potential therapeutic avenue for cancer immunotherapy. Other acridine derivatives have been investigated for their genotoxicity and potential as anticancer agents by inducing apoptosis through various signaling pathways.[13][14] The chemical structure of **9,9-Dimethyl-9,10-dihydroacridine** allows for diverse functionalizations, making it a valuable starting point for creating libraries of new compounds for drug discovery.[3]

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